molecular formula C15H14BrNO3S2 B1666946 5-[(4-Bromophenyl)methylene]-a-(1-methylethyl)-4-oxo-2-thioxo-3-thiazolidineacetic acid CAS No. 300817-68-9

5-[(4-Bromophenyl)methylene]-a-(1-methylethyl)-4-oxo-2-thioxo-3-thiazolidineacetic acid

Cat. No. B1666946
M. Wt: 400.3 g/mol
InChI Key: COHIEJLWRGREHV-YRNVUSSQSA-N
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Description

The family of Bcl-2 proteins plays pivotal roles in either promoting or preventing apoptosis. Bcl-2 family members contain one or more of four characteristic Bcl-2 homology (BH) domains, which are crucial for function. For example, anti-apoptotic Bcl-2 family proteins prevent death signaling by heterodimerizing with pro-death proteins at their BH3 domains. BH3I-1 is a cell permeable inhibitor that blocks the binding of BH3 peptides to Bcl-xL, inducing apoptosis. It inhibits interactions of BH3 domain-containing proteins with Bcl-xL, Bcl-2, and Bcl-W, inducing apoptosis in Bcl-2 or Bcl-W expressing cells with Ki values of 43.4 and 124 µM, respectively. BH3I-1 enhances radiation sensitivity in non-small cell lung cancer cells.
BH3I-1 is a Bcl-2 family inhibitor. BH3I-1 appeared to induce a dose- and time-dependent apoptosis in H460 and H1792 cells, regardless of p53 status. After 2 days of BH3I-1 treatment, the cells that remained attached were exposed to ionizing radiation. Followed by clonogenic assay, BH3I-1 treatment enhanced the radiation sensitivity of H1792 surviving cells with mutant p53, but not in H460 cells with wild-type p53. A transient time-dependent cell cycle blockade at G2-M phase was identified for H1792 cells without subsequent modification of cell cycle distribution.

Scientific Research Applications

Synthesis and Characterization

  • Research has explored the synthesis and characterization of derivatives similar to 5-[(4-Bromophenyl)methylene]-α-(1-methylethyl)-4-oxo-2-thioxo-3-thiazolidineacetic acid. For instance, studies on the synthesis of new pyrimidine derivatives through Multicomponent Cyclocondensation Reactions (MCRs) have been conducted. These compounds have been analyzed using various techniques such as FT-IR, 1H/13C NMR, and X-ray single crystal analysis (Akbas et al., 2018).

Antioxidant Properties

  • Some derivatives of this chemical class exhibit significant antioxidant properties. In vitro tests such as DPPH, ABTS test, hemolysis of phenylhydrazine erythrocytes, and metal chelating effects have been used to measure these properties, with comparisons made to standard antioxidants like trolox and α-tocopherol (Akbas et al., 2018).

Corrosion Inhibition

  • Compounds with a similar structure have been investigated as corrosion inhibitors using density functional theory (DFT). Certain derivatives demonstrate good inhibitory properties for corrosion, making them potentially valuable in materials science and engineering (Akbas et al., 2018).

Antimicrobial and Antiparasitic Activity

  • New series of derivatives, including 2-[(phenylmethylene)hydrazono]-4-oxo-3-phenyl-5-thiazolidineacetic acids, have been synthesized and exhibited in vitro anti-Toxoplasma gondii activity. Some of these compounds also showed antimicrobial activity against various microorganisms, including Mycobacterium tuberculosis and Candida sp., highlighting their potential in medicinal chemistry (de Aquino et al., 2008).

Aldose Reductase Inhibition

  • Derivatives of thiazolidineacetic acid have been prepared as aldose reductase inhibitors, a target for diabetic complications. Some of these compounds showed potent inhibitory activities comparable to known drugs like Epalrestat, suggesting their potential use in diabetes treatment (Fresneau et al., 1998).

Anticancer and Antiangiogenic Effects

  • Novel derivatives, such as thioxothiazolidin-4-one, have been synthesized and tested for their anticancer and antiangiogenic effects against transplantable mouse tumors. These compounds significantly reduced tumor volume and cell number, increasing the life span of tumor-bearing mice, which indicates their potential in cancer therapy (Chandrappa et al., 2010).

properties

IUPAC Name

2-[(5E)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3S2/c1-8(2)12(14(19)20)17-13(18)11(22-15(17)21)7-9-3-5-10(16)6-4-9/h3-8,12H,1-2H3,(H,19,20)/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHIEJLWRGREHV-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)O)N1C(=O)/C(=C\C2=CC=C(C=C2)Br)/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Bromophenyl)methylene]-a-(1-methylethyl)-4-oxo-2-thioxo-3-thiazolidineacetic acid

CAS RN

300817-68-9
Record name BH3I-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(4-Bromophenyl)methylene]-a-(1-methylethyl)-4-oxo-2-thioxo-3-thiazolidineacetic acid
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5-[(4-Bromophenyl)methylene]-a-(1-methylethyl)-4-oxo-2-thioxo-3-thiazolidineacetic acid
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5-[(4-Bromophenyl)methylene]-a-(1-methylethyl)-4-oxo-2-thioxo-3-thiazolidineacetic acid
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5-[(4-Bromophenyl)methylene]-a-(1-methylethyl)-4-oxo-2-thioxo-3-thiazolidineacetic acid
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5-[(4-Bromophenyl)methylene]-a-(1-methylethyl)-4-oxo-2-thioxo-3-thiazolidineacetic acid
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5-[(4-Bromophenyl)methylene]-a-(1-methylethyl)-4-oxo-2-thioxo-3-thiazolidineacetic acid

Citations

For This Compound
6
Citations
SS Sakhnevych, IM Yasinska… - The Challenge of …, 2020 - books.google.com
RESULTS It has recently been discovered that the immune receptor Tim-3 (T cell immunoglobulin and mucin domain-containing protein 3) and it’s ligand galectin-9 determines the …
Number of citations: 0 www.google.com
A Teo Hansen Selnø, S Schlichtner… - Frontiers in …, 2021 - frontiersin.org
High mobility group box 1 (HMGB1) is a non-histone protein which is predominantly localised in the cell nucleus. However, stressed, dying, injured or dead cells can release this protein …
Number of citations: 12 www.frontiersin.org
SS Sakhnevych, IM Yasinska, E Fasler-Kan… - Frontiers in …, 2019 - frontiersin.org
The Tim-3-galectin-9 secretory pathway is known to protect various types of cancer cells against host immune surveillance. We found that pharmacologically induced mitochondrial …
Number of citations: 9 www.frontiersin.org
S Sakhnevych - 2019 - search.proquest.com
Cancer is one of the primary causes of human death worldwide. Acute myeloid leukaemia (AML), one of the most severe types of blood/bone marrow cancers, is derived from …
Number of citations: 5 search.proquest.com
ATH Selnø - 2021 - search.proquest.com
Cancer is a group of diseases involving abnormal cell proliferation with a high potential to spread or invade into other parts of the body and is currently considered as one of the leading …
Number of citations: 4 search.proquest.com
S Schlichtner - 2022 - search.proquest.com
Nowadays rapid gaining of knowledge on cancer progression and mutagenesis has enabled the development of improved diagnostics and therapeutic approaches to be used in …
Number of citations: 4 search.proquest.com

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